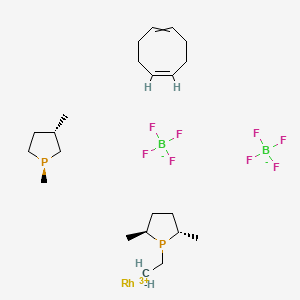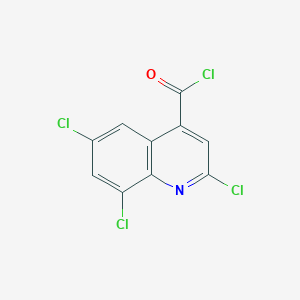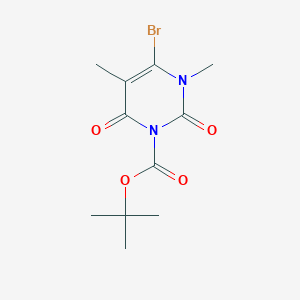
tert-butyl 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-bromo-3,5-dimetil-2,6-dioxo-3,6-dihidropirimidina-1(2H)-carboxilato de terc-butilo es un compuesto orgánico que pertenece a la familia de las pirimidinas. Las pirimidinas son compuestos orgánicos aromáticos heterocíclicos similares a las piridinas y son conocidas por su amplia gama de aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-bromo-3,5-dimetil-2,6-dioxo-3,6-dihidropirimidina-1(2H)-carboxilato de terc-butilo generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 4-bromo-3,5-dimetil-2,6-dioxo-3,6-dihidropirimidina y cloroformiato de terc-butilo.
Condiciones de reacción: La reacción generalmente se lleva a cabo en condiciones anhidras para evitar la hidrólisis. Los disolventes comunes incluyen diclorometano o tetrahidrofurano.
Catalizadores: Se pueden utilizar catalizadores como trietilamina o piridina para facilitar la reacción.
Temperatura y tiempo: La reacción se lleva a cabo típicamente a temperatura ambiente o a temperaturas ligeramente elevadas durante varias horas.
Métodos de producción industrial
En un entorno industrial, la producción de 4-bromo-3,5-dimetil-2,6-dioxo-3,6-dihidropirimidina-1(2H)-carboxilato de terc-butilo puede implicar reactores por lotes a gran escala con un control preciso sobre los parámetros de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Reacciones de sustitución: El átomo de bromo en el compuesto puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, alterando el estado de oxidación del átomo de bromo u otros grupos funcionales.
Hidrólisis: El grupo éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Nucleófilos: Azida de sodio, cianuro de potasio o aminas para reacciones de sustitución.
Agentes oxidantes: Permanganato de potasio o trióxido de cromo para reacciones de oxidación.
Agentes reductores: Hidruro de aluminio y litio o borohidruro de sodio para reacciones de reducción.
Principales productos formados
Productos de sustitución: Varias pirimidinas sustituidas dependiendo del nucleófilo utilizado.
Productos de oxidación: Compuestos con estados de oxidación más altos, como bromo cetonas.
Productos de reducción: Compuestos con grupos funcionales reducidos, como alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 4-bromo-3,5-dimetil-2,6-dioxo-3,6-dihidropirimidina-1(2H)-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco o intermedio en la síntesis de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 4-bromo-3,5-dimetil-2,6-dioxo-3,6-dihidropirimidina-1(2H)-carboxilato de terc-butilo depende de su aplicación específica:
Actividad biológica: El compuesto puede interactuar con enzimas o receptores específicos, inhibiendo su función y provocando efectos terapéuticos.
Reacciones químicas: El átomo de bromo puede actuar como un grupo saliente en reacciones de sustitución, facilitando la formación de nuevos enlaces.
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-3,5-dimetil-2,6-dioxo-3,6-dihidropirimidina: Carece del grupo éster de terc-butilo.
4-Cloro-3,5-dimetil-2,6-dioxo-3,6-dihidropirimidina-1(2H)-carboxilato de terc-butilo: Contiene un átomo de cloro en lugar de bromo.
4-Bromo-3,5-dimetil-2,6-dioxo-1,2,3,6-tetrahidropirimidina-1(2H)-carboxilato de terc-butilo: Contiene un estado de hidrogenación diferente.
Propiedades
Fórmula molecular |
C11H15BrN2O4 |
|---|---|
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
tert-butyl 4-bromo-3,5-dimethyl-2,6-dioxopyrimidine-1-carboxylate |
InChI |
InChI=1S/C11H15BrN2O4/c1-6-7(12)13(5)9(16)14(8(6)15)10(17)18-11(2,3)4/h1-5H3 |
Clave InChI |
VBVLQIRIQASKHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)N(C1=O)C(=O)OC(C)(C)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


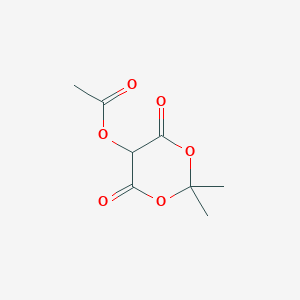


![4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11832593.png)

![9,9'-(5-(6-([1,1'-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B11832601.png)
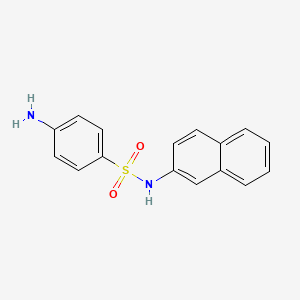
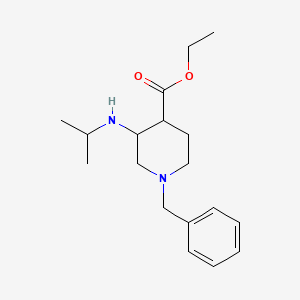
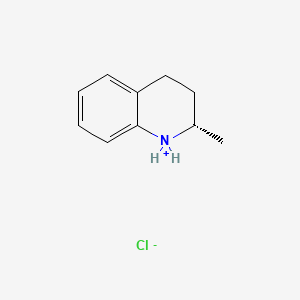
![{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11832633.png)
![8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine](/img/structure/B11832637.png)
